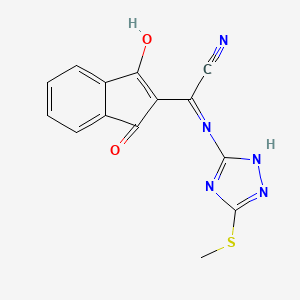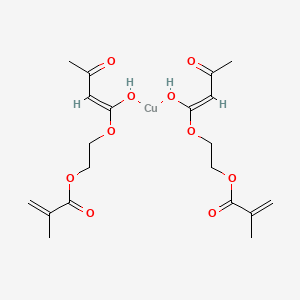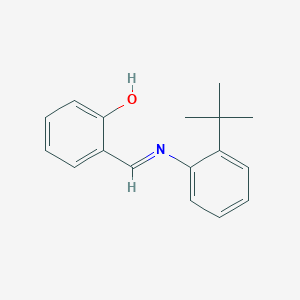
N-(Salicylidene)-2-tert-butylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Salicylidene)-2-tert-butylaniline (NSBTBA) is an organosulfur compound that has recently been gaining attention in the scientific community due to its unique properties. It is a versatile molecule that can be used for various purposes, including in laboratory experiments, as a precursor for other compounds, and as a potential therapeutic agent.
Mécanisme D'action
N-(Salicylidene)-2-tert-butylaniline has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. The exact mechanism of action is not yet fully understood, but it is thought to involve the formation of reactive oxygen species (ROS), which can lead to the inhibition of the activity of various enzymes and the activation of transcription factors.
Biochemical and Physiological Effects
N-(Salicylidene)-2-tert-butylaniline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to inhibit the activity of proteases and phospholipases. It has also been found to have an anti-inflammatory effect, as well as an antioxidant effect. In addition, it has been found to have an anti-cancer effect, as it has been found to inhibit the growth of several types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Salicylidene)-2-tert-butylaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to synthesize. In addition, it is a versatile molecule that can be used for a variety of purposes. However, there are also some limitations. It is a relatively unstable compound, and it can be easily oxidized in the presence of oxygen. In addition, it is a highly toxic compound and should be handled with care.
Orientations Futures
There are several potential future directions for the use of N-(Salicylidene)-2-tert-butylaniline. It could be used as a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. In addition, it could be used as a precursor for the synthesis of other organosulfur compounds, or as a fluorescent probe for the detection of various biological molecules. Finally, it could be used as a ligand for the immobilization of metal ions, which could be used for a variety of applications.
Méthodes De Synthèse
N-(Salicylidene)-2-tert-butylaniline can be synthesized from salicylaldehyde and 2-tert-butylaniline in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated after a few hours. The yield of the reaction is typically high, with yields of up to 90% reported.
Applications De Recherche Scientifique
N-(Salicylidene)-2-tert-butylaniline has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in biological samples. It has also been used as a chemical reagent for the synthesis of other organosulfur compounds. In addition, it has been used as a catalyst for the synthesis of polymers and as a ligand for the immobilization of metal ions.
Propriétés
IUPAC Name |
2-[(2-tert-butylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-9-5-6-10-15(14)18-12-13-8-4-7-11-16(13)19/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFOGUTHVPADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2-tert-butylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

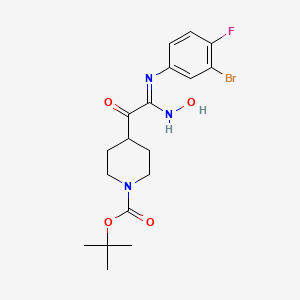
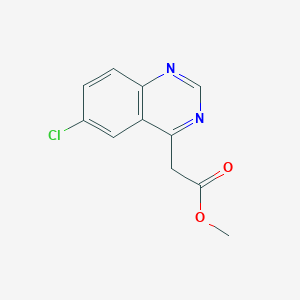
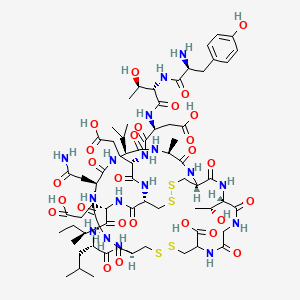
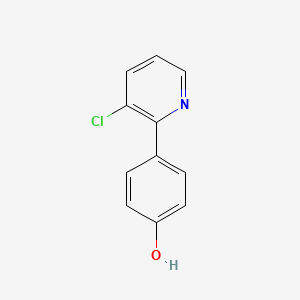
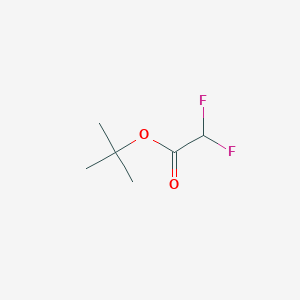
![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
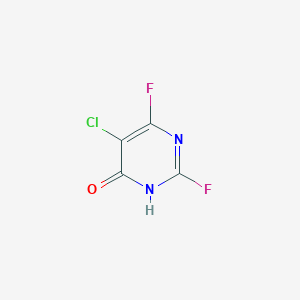
![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)
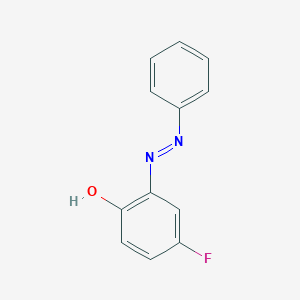
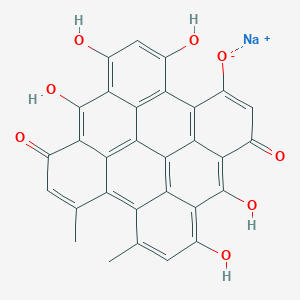
![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)
